molecular formula C12H12N2O2 B15209856 N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 62039-94-5

N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B15209856
CAS No.: 62039-94-5
M. Wt: 216.24 g/mol
InChI Key: LJPRLDMHEPPMQW-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-amino-5-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-methylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-Methyl-2-(3-methylisoxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(3-methylisoxazol-5-yl)-2-nitro-benzamide
  • 2-Methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives

Uniqueness

N-Methyl-2-(3-methylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62039-94-5

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(16-14-8)9-5-3-4-6-10(9)12(15)13-2/h3-7H,1-2H3,(H,13,15)

InChI Key

LJPRLDMHEPPMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=CC=C2C(=O)NC

Origin of Product

United States

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